YTTRIUM 2-METHOXYETHOXIDE
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methoxyethanolate;yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O2.Y/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXUPDRNSUCVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].COCC[O-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O6Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [MSDSonline] | |
| Record name | Yttrium trimethoxyethoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
115668-57-0 | |
| Record name | Yttrium trimethoxyethoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115668570 | |
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| Record name | 115668-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Engineering of Yttrium 2 Methoxyethoxide
Direct Reaction Pathways for Yttrium 2-Methoxyethoxide Formation
The direct reaction of yttrium metal with 2-methoxyethanol (B45455) presents a fundamental pathway for the synthesis of this compound. However, this reaction often requires a catalyst to proceed at a reasonable rate. One documented method involves the use of HgCl₂ as a catalyst. researchgate.net While this approach can yield the desired product, it may not achieve a full yield, and filtration of unreacted metal is often necessary. researchgate.net
Another direct approach involves the reaction of yttrium oxide with 2-methoxyethanol. This method is a key step in various sol-gel processes where this compound is used as a precursor. For instance, high-purity yttrium alkoxide (this compound) serves as a starting material for Y₂O₃ sols, with acetylacetone (B45752) sometimes added to enhance the stability of the resulting sol. researchgate.netresearchgate.net
The direct reaction of yttrium acetate (B1210297) with 2-methoxyethanol provides an alternative route. This synthesis involves heating a mixture of yttrium acetate and 2-methoxyethanol under reflux conditions at temperatures above 125°C. dtic.mil The reaction is typically allowed to proceed for several hours, after which the solution clarifies, indicating the formation of this compound. dtic.mil This resulting solution has been noted for its stability, allowing for long-term storage at room temperature. dtic.mil
| Direct Reaction Method | Reactants | Conditions | Outcome | Reference |
| Catalyzed Metal Reaction | Yttrium metal, 2-methoxyethanol | Presence of HgCl₂ catalyst | Incomplete yield, requires filtration | researchgate.net |
| Oxide-Alcohol Reaction | Yttrium oxide, 2-methoxyethanol | - | Forms Y₂O₃ sol precursor | researchgate.netresearchgate.net |
| Acetate-Alcohol Exchange | Yttrium acetate, 2-methoxyethanol | Reflux >125°C for ~12 hours | Clear, stable solution | dtic.mil |
Electrochemical Synthesis Routes for Alkoxide Precursors
Electrochemical synthesis offers a promising and efficient alternative for producing metal alkoxides, including those of yttrium. This method involves the anodic dissolution of a metal in an absolute alcohol in the presence of a conductive admixture. electronicsandbooks.com For the synthesis of yttrium isopropoxide, a related alkoxide, this process has been shown to be nearly quantitative. electronicsandbooks.com
The process typically involves using the metal to be converted into an alkoxide as the anode. During electrolysis, the metal dissolves at the anode and reacts with the alcohol, while hydrogen gas is evolved at the cathode. electronicsandbooks.com The choice of a suitable conductive admixture is crucial for the process to run efficiently over extended periods. Tetrabutylammonium bromide ((Bu₄N)Br) has been identified as a suitable admixture for this purpose. electronicsandbooks.com
While direct electrochemical synthesis of this compound is a plausible extension of this method, specific documented examples in the provided search results focus more broadly on yttrium alkoxides like isopropoxides. electronicsandbooks.com The general principle, however, remains applicable. A key challenge in this method can be the need for filtration to remove any eroded metal pieces from the resulting solution. researchgate.net
| Parameter | Description | Significance | Reference |
| Anode Material | Yttrium Metal | Source of yttrium ions for alkoxide formation. Porous metals can enhance yield. | electronicsandbooks.com |
| Electrolyte | Absolute 2-methoxyethanol | Reactant and solvent for the synthesis. | electronicsandbooks.com |
| Conductive Admixture | e.g., (Bu₄N)Br | Ensures sufficient conductivity for the electrochemical process. | electronicsandbooks.com |
| Process Outcome | Anodic dissolution of yttrium, formation of this compound | High current yields and potentially quantitative conversion. | electronicsandbooks.com |
| Post-Synthesis Step | Filtration | Necessary to remove any unreacted or eroded metal particles. | researchgate.net |
Ligand Exchange and Transesterification Approaches
Ligand exchange and transesterification represent versatile and widely used methods for synthesizing this compound. These approaches involve the reaction of a yttrium precursor, such as yttrium isopropoxide or yttrium acetate, with 2-methoxyethanol.
One common method is an alcohol interchange reaction using yttrium isopropoxide. researchgate.net In this process, the isopropoxide ligands are exchanged for 2-methoxyethoxide ligands. This reaction is driven by the relative boiling points and reactivities of the alcohols.
Another frequently employed technique is the exchange reaction of yttrium acetate with 2-methoxyethanol. researchgate.netdtic.mil This reaction is successful in forming this compound; however, a side reaction can occur where the acetic acid produced immediately forms an ester with the alcohol. researchgate.net The synthesis of a soluble yttrium alkoxide based on this approach has been reported as a solution to precursor problems in the preparation of ceramic materials. dtic.mil
The reaction of yttrium alkoxides with other ligands, such as acetylacetone (acacH), can also lead to the formation of mixed-ligand species. For example, the reaction of [Y(OC₂H₄OMe)₃]₁₀ with acacH results in the formation of a soluble and volatile yttrium alkoxo-acetylacetonato derivative. nsf.govacs.org This highlights the tendency of 2-methoxyethoxide groups to act as bridging ligands. nsf.gov
| Precursor | Reactant | Reaction Type | Key Findings | Reference |
| Yttrium Isopropoxide | 2-methoxyethanol | Alcohol Interchange | Successful formation of the desired alkoxide. | researchgate.net |
| Yttrium Acetate | 2-methoxyethanol | Ligand Exchange | Fully successful exchange, with potential ester formation as a side reaction. | researchgate.netdtic.mil |
| Y(OC₂H₄OMe)₃ | Acetylacetone (acacH) | Ligand Exchange | Forms a soluble and volatile mixed-ligand complex. | nsf.govacs.org |
Control of this compound Solution Purity and Long-Term Stability
The purity and long-term stability of this compound solutions are critical for their application as precursors, particularly in sol-gel processes for advanced materials. The stability of these solutions is influenced by several factors, including the synthesis method and the presence of stabilizing agents.
This compound solutions prepared from the reaction of yttrium acetate and 2-methoxyethanol have been reported to be quite stable and can be stored for long periods at room temperature. dtic.mil This stability is a significant advantage for practical applications.
The use of chelating agents like acetylacetone can improve the stability of yttrium alkoxide sols. researchgate.netresearchgate.net Acetylacetone can coordinate with the yttrium center, modifying its reactivity and preventing premature hydrolysis and precipitation.
The inherent properties of the 2-methoxyethoxide ligand itself contribute to the stability of the resulting metal alkoxide. The ether functionality in the 2-methoxyethoxide group can lead to internal coordination, forming cyclic or linear oligomers. researchgate.net This intramolecular coordination can saturate the metal's coordination sphere, reducing its susceptibility to hydrolysis compared to simpler alkoxides. researchgate.net This is a general feature observed for 2-methoxyethoxide derivatives, which tend to favor high coordination numbers. researchgate.net
However, it is important to note that the actual cation concentration in as-received commercial this compound solutions can differ from the labeled concentration, necessitating analysis by methods such as ICP (Inductively Coupled Plasma) for accurate formulation in precursor solutions. mit.edu
| Factor | Influence on Purity and Stability | Mechanism/Observation | Reference |
| Synthesis Route | The method of preparation can impact the final purity and stability of the solution. | The acetate-to-alkoxide route yields a stable solution. Electrochemical and direct metal reactions may require filtration. | researchgate.netdtic.mil |
| Stabilizing Agents | Additives like acetylacetone can enhance sol stability. | Acetylacetone acts as a chelating ligand, preventing premature reactions. | researchgate.netresearchgate.net |
| Ligand Structure | The bidentate nature of 2-methoxyethoxide contributes to stability. | Internal coordination of the ether oxygen leads to oligomerization and reduced sensitivity to hydrolysis. | researchgate.netresearchgate.net |
| Commercial Purity | As-received solutions may have cation concentrations that deviate from the label. | ICP analysis revealed significant differences in cation content. | mit.edu |
Molecular Structure and Solution State Dynamics of Yttrium 2 Methoxyethoxide
Spectroscopic Characterization Techniques for Solution-State Analysis
To elucidate the complex nature of yttrium 2-methoxyethoxide in solution, a combination of spectroscopic methods is employed. These techniques provide detailed insights into the local atomic environment, bonding, and aggregation states of the molecule.
EXAFS spectroscopy is a powerful tool for determining the local structure around a specific element, in this case, the yttrium atom, in non-crystalline systems such as solutions. acs.orgresearchgate.net Studies on this compound dissolved in 2-methoxyethanol (B45455) have revealed crucial information about its coordination and aggregation state. nih.govacs.org
The analysis of EXAFS data for this compound in solution is complex and requires advanced methods, such as the cumulant expansion method, to accurately model the radial distribution function, especially when asymmetry is present. acs.orgnih.gov To ensure accuracy, these analyses are often checked against well-characterized reference compounds like Y(acac)₃·3H₂O and Y₅O(OⁱPr)₁₃. acs.org
Research findings from EXAFS studies indicate a significant structural change upon dissolution. The analysis confirms that the decameric structure found in solid this compound is not retained in a 2-methoxyethanol solution. researchgate.netacs.org Instead, the data strongly support the formation of a smaller, pentameric framework. nih.govacs.org This structural motif is reported to be similar to that observed in the reference compound Y₅O(OⁱPr)₁₃. acs.org
| Parameter | Description | Finding | Source(s) |
| Technique | Extended X-ray Absorption Fine Structure (EXAFS) | Provides local structural information around the Yttrium atom in solution. | acs.orgnih.gov |
| Solvent | 2-methoxyethanol | The medium in which the structural analysis was performed. | researchgate.netacs.org |
| Analytical Method | Cumulant Expansion Method | Used for accurate modeling of asymmetric radial distribution functions in EXAFS data. | acs.orgnih.gov |
| Reference Compounds | Y(acac)₃·3H₂O, Y₅O(OⁱPr)₁₃ | Used to validate the EXAFS fitting procedures and transferability of parameters. | acs.org |
| Primary Finding | Structural Dissociation | The solid-state decameric cluster dissociates upon dissolution. | researchgate.netacs.org |
| Solution Structure | Pentameric Framework | Forms a five-unit aggregate in solution, similar in structure to Y₅O(OⁱPr)₁₃. | acs.orgnih.govacs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of specific nuclei. For this compound and related complexes, ¹H and ¹³C NMR spectra can reveal the presence of different ligand environments, suggesting complex solution behavior. nsf.gov
Studies on a related derivative, Y₃(μ₃,η²-OC₂H₄OMe)₂(μ₂,η²-OC₂H₄OMe)₂(μ₂,η¹-OC₂H₄OMe)(acac)₄, have shown that it displays complex behavior in solution, with ¹H and ¹³C NMR spectra indicating the presence of several molecular species. nsf.govacs.org This complexity suggests that the 2-methoxyethoxide ligands may exist in multiple coordination modes or that different oligomeric species are in equilibrium. While detailed NMR studies focused solely on Y(OCH₂CH₂OCH₃)₃ are not extensively reported in the provided literature, the behavior of its derivatives implies that it likely exists as a mixture of species in solution, corroborating the EXAFS findings of a structural transformation from the solid state. nsf.gov
Infrared (IR) spectroscopy is a technique used to probe the vibrational modes of molecules, which are sensitive to bonding and coordination environments. si-o-net.com For metal alkoxides like this compound, IR spectroscopy can provide insights into the coordination of the alkoxide ligand to the yttrium center. The C-O stretching vibrations are particularly useful markers. acs.org
The frequency of these vibrations can indicate whether the 2-methoxyethoxide ligand is acting as a terminal or a bridging ligand, or if the ether oxygen is coordinated to the metal center. nsf.gov For instance, in studies of reactions involving this compound, IR spectroscopy has been used to monitor the progress of reactions, such as ester formation when the alkoxide is reacted with carboxylic acids. researchgate.net The changes in the IR spectrum provide evidence of the ligand exchange and the formation of new coordination bonds.
Structural Elucidation in Solution Phase
The collective data from various spectroscopic techniques allow for a detailed picture of the structure of this compound in the solution phase, revealing its dynamic oligomerization behavior.
In the solid state, this compound exists as a stable, cyclic decamer, [Y(OC₂H₄OMe)₃]₁₀. researchgate.netresearchgate.net However, this high degree of aggregation is not maintained when the compound is dissolved. EXAFS studies provide the most direct evidence for a change in the oligomerization state. acs.org
Upon dissolution in its parent alcohol, 2-methoxyethanol, the decameric structure breaks down. researchgate.netnih.gov The spectroscopic data indicate that it forms smaller aggregates, specifically a pentameric species. acs.orgacs.org This change in aggregation state is a critical aspect of its solution chemistry and has significant implications for its reactivity in sol-gel processes, as the nature of the precursor species in solution dictates the pathway of hydrolysis and condensation.
A direct comparison highlights the profound influence of the physical state on the molecular structure of this compound. The solid-state and solution-state structures are distinctly different, a fact established primarily through a combination of X-ray crystallography for the solid and EXAFS spectroscopy for the solution. researchgate.netacs.orgresearchgate.net
The solid-state structure is a large, cyclic decameric cluster, [Y(OC₂H₄OMe)₃]₁₀, where yttrium atoms are bridged by 2-methoxyethoxide ligands. researchgate.netresearchgate.net In this arrangement, the 2-methoxyethoxide ligand demonstrates its ability to facilitate high coordination numbers through various bridging modes. researchgate.net
In stark contrast, the structure in a 2-methoxyethanol solution is a significantly smaller pentameric framework. acs.orgnih.govacs.org This solution-state motif is thought to be structurally analogous to other known pentanuclear yttrium-oxo-alkoxide clusters, such as Y₅O(OⁱPr)₁₃. acs.org This transformation underscores the lability of the metal-ligand bonds and the dynamic equilibrium that governs the species present in solution.
| Feature | Solid-State Structure | Solution-State Structure (in 2-methoxyethanol) | Source(s) |
| Aggregation State | Decameric ([Y(OC₂H₄OMe)₃]₁₀) | Pentameric | researchgate.netacs.orgresearchgate.net |
| Structural Motif | Cyclic Cluster | Framework similar to Y₅O(OⁱPr)₁₃ | acs.orgacs.org |
| Primary Analytical Technique | X-ray Crystallography | EXAFS Spectroscopy | researchgate.netacs.orgresearchgate.net |
| Coordination | High coordination numbers achieved through μ₂,η² or μ,η¹ bridging modes. | Dynamic equilibrium of coordinated species. | researchgate.net |
Theoretical and Computational Modeling of Molecular Architectures
The intricate nature of yttrium alkoxides, which have a propensity for forming oligomeric and oxo-alkoxide clusters, necessitates the use of sophisticated theoretical and computational methods to elucidate their structures. nih.gov These techniques provide insights that complement experimental data, offering a more complete picture of the compound's behavior at a molecular level.
Quantum Chemical Calculations on Coordination Environments
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the coordination environment of metal centers in complex molecules. For this compound, such calculations would be instrumental in determining the precise geometric arrangement of the ligands around the yttrium atoms within its oligomeric structures.
While specific DFT studies focusing solely on the detailed coordination environment of this compound are not extensively reported in the literature, the principles of such analyses can be understood from studies on related yttrium complexes. psu.eduufrgs.br DFT calculations can provide optimized geometries, including bond lengths and angles, and can also shed light on the electronic structure, such as charge distribution and the nature of the yttrium-oxygen bonds.
For instance, in a hypothetical pentameric yttrium oxo-alkoxide cluster, DFT calculations could be employed to model the coordination of the 2-methoxyethoxide ligands to the yttrium centers. The calculations would likely reveal varying coordination numbers for the yttrium atoms and different bonding modes for the alkoxide ligands (terminal, bridging).
Table 1: Illustrative Data from Hypothetical DFT Calculations on a Pentameric Yttrium Oxo-Alkoxide Cluster
| Parameter | Calculated Value |
| Y-O (terminal alkoxide) | 2.15 - 2.25 Å |
| Y-O (bridging alkoxide) | 2.28 - 2.45 Å |
| Y-O (oxo) | 2.30 - 2.35 Å |
| Y-O-Y (bridging angle) | 95 - 105° |
| Coordination Number of Y | 6 or 7 |
This table is illustrative and presents typical values that might be expected from DFT calculations on such a system, based on known structures of yttrium alkoxides.
Molecular Dynamics Simulations for Solution Conformation and Dynamics
While quantum chemical calculations provide a static picture of the lowest energy structure, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules in solution. This is particularly crucial for this compound, as its structure in solution differs significantly from its solid-state form.
Experimental evidence from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has provided significant insights into the solution-state structure of this compound. A key study revealed that the decameric structure found in the solid state is not preserved when the compound is dissolved in 2-methoxyethanol. nih.govacs.org Instead, a smaller, pentameric framework is formed, which is believed to be similar to the well-characterized yttrium oxo-isopropoxide cluster, Y₅O(OⁱPr)₁₃. nih.govacs.orgresearchgate.net
Table 2: Comparison of Solid-State and Solution-State Structures of this compound
| Feature | Solid State | Solution (in 2-methoxyethanol) |
| Oligomeric State | Decameric (Y₁₀) | Pentameric (Y₅) |
| Structural Motif | Cyclic decameric structure | Pentanuclear square-pyramidal framework |
| Experimental Evidence | X-ray Crystallography | EXAFS Spectroscopy nih.govacs.orgresearchgate.net |
The EXAFS study provides a time-averaged snapshot of the local coordination around the yttrium atoms. nih.govacs.org However, it does not fully capture the dynamic processes occurring in solution. This is where MD simulations would be invaluable. By simulating the movement of the atoms over time, MD could provide information on:
Cluster Stability: The stability of the pentameric clusters in solution and the potential for further aggregation or dissociation.
Ligand Dynamics: The exchange of 2-methoxyethoxide ligands between terminal and bridging positions, as well as with the solvent.
Conformational Flexibility: The flexibility of the pentameric framework and the various conformations it can adopt.
Solvent Interactions: The nature and extent of interactions between the yttrium clusters and the 2-methoxyethanol solvent molecules.
Application in Thin Film and Material Fabrication Via Chemical Deposition Techniques
Sol-Gel Processing and Solution Deposition Techniques
Sol-gel and other solution deposition techniques represent the primary application area for yttrium 2-methoxyethoxide. It is frequently used for preparing materials containing yttrium oxide (Y₂O₃), such as phosphors and yttria-stabilized zirconia (YSZ) powders and films. sigmaaldrich.comamericanchemicalsuppliers.com The compound's favorable properties, including its lower sensitivity to hydrolysis compared to other alkoxides, make it a reliable choice for these methods. researchgate.net One study highlighted that this compound is more stable against moisture and easier to handle during preparation than yttrium (III) isopropoxide, making it a superior precursor for fabricating Y₂O₃:Eu³⁺ phosphor films. ntu.edu.sg
Spin coating is a widely used technique for depositing uniform thin films from a liquid precursor solution onto a flat substrate. This compound dissolved in a suitable solvent, such as 2-methoxyethanol (B45455), is a common choice for this process. aip.orgaip.org This method has been successfully employed to create epitaxial yttrium oxide (Y₂O₃) buffer layers on metallic substrates, which are crucial for the manufacturing of high-temperature superconductors like YBa₂Cu₃Oₓ (YBCO) coated conductors. aip.org
In a typical process, a precursor solution of this compound in 2-methoxyethanol is applied to a substrate, such as a biaxially textured nickel tape. aip.org The substrate is then spun at high speed to spread the liquid evenly, creating an amorphous film. Subsequent thermal treatment, or annealing, at high temperatures (e.g., 1100°C) in a controlled atmosphere (e.g., Ar+4%H₂) converts the amorphous layer into a crystalline, epitaxial Y₂O₃ film. aip.orgaip.org X-ray diffraction analysis of these films confirms a high degree of preferred orientation, demonstrating the effectiveness of this precursor in achieving high-quality crystalline structures. aip.org
Table 1: Research Findings for Spin-Coated Y₂O₃ Films Using this compound
| Parameter | Finding | Source |
|---|---|---|
| Precursor Solution | This compound in 2-methoxyethanol | aip.orgaip.org |
| Substrate | (001) researchgate.net cube textured Ni tapes | aip.orgaip.org |
| Annealing Temperature | 1100°C | aip.orgaip.org |
| Annealing Atmosphere | Flowing Ar+4%H₂ gas mixture | aip.orgaip.org |
| Resulting Film | Epitaxial Y₂O₃ film | aip.org |
| Out-of-Plane Orientation (FWHM) | 6° (ω-scans) | aip.orgaip.org |
| In-Plane Orientation (FWHM) | 11° (φ-scans) | aip.orgaip.org |
FWHM (Full-Width at Half-Maximum) values from ω-scans and φ-scans indicate the degree of crystalline orientation.
Dip coating is another solution-based method suitable for forming oxide layers, where a substrate is withdrawn from a precursor solution at a constant speed. This technique has been used to prepare yttrium oxide thin film waveguides. researchgate.net While various yttrium precursors can be used, alkoxides like this compound are well-suited for this process due to their role in forming stable sols. researchgate.net
The process often requires multiple coating operations to build up a film of sufficient thickness to function as a waveguide. researchgate.net After deposition, the films are subjected to an annealing treatment to crystallize the yttrium oxide. Studies show that the cubic phase of Y₂O₃ crystallizes at temperatures around 700°C. researchgate.net The structural and optical properties of the resulting films, such as crystallite size, refractive index, and film density, are highly dependent on the annealing temperature. sigmaaldrich.com For instance, Y₂O₃:Eu³⁺,Tb³⁺ films produced by dip-coating become highly densified (4.52 g/cm³) and smooth when annealed at 700°C. sigmaaldrich.com
The characteristics of films produced via sol-gel methods are significantly influenced by the choice of solvent and the use of chemical additives. In the case of this compound, it is typically supplied as a solution in 2-methoxyethanol, which also acts as the solvent for the deposition process. sigmaaldrich.commdpi.com
Chemical additives are often incorporated to modify the properties of the precursor solution (the "sol") and, consequently, the final film. Acetylacetone (B45752) is a common additive used to improve the stability of yttrium oxide sols. researchgate.net By chelating the metal ions, additives can prevent premature hydrolysis and precipitation, ensuring a longer shelf-life for the sol and leading to more uniform and defect-free films upon deposition. The addition of co-dopants, such as Mg²⁺ and Al³⁺, into the precursor solution can be used to enhance the emission efficiency of phosphor films like Y₂O₃:Eu³⁺. ntu.edu.sg Furthermore, in multicomponent oxide films, the choice of metal precursors and solvents like ethylene (B1197577) glycol monomethyl ether, along with stabilizers like acetic acid, is crucial for controlling hydrolysis and achieving desired dielectric properties. researchgate.net
Chemical Vapor Deposition (CVD) and Related Techniques
While this compound is a cornerstone for sol-gel methods, its application in vapor-phase deposition techniques like MOCVD and ALD is limited. These methods require precursors with high volatility and specific thermal stability profiles, properties not typically associated with this compound, which is a non-volatile solid usually handled as a solution. sigmaaldrich.comdtu.dk Therefore, research in these areas has focused on developing alternative organometallic yttrium compounds.
MOCVD is a process that involves the decomposition of volatile organometallic precursors on a heated substrate to form a thin film. While this compound is not a typical MOCVD precursor, other yttrium compounds have been developed for this purpose. For instance, La₂O₃, Y₂O₃, and Nd₂O₃ layers have been deposited by MOCVD on steel to study their corrosion resistance. cyberleninka.ru The development of techniques like Two-Stage Flash MOCVD (TSF-MOCVD) allows for flexible changes in the composition of layered heterostructures, enabling the growth of highly crystalline epitaxial films such as yttrium-doped CeO₂. emdgroup.com In this context, heterovalent doping with yttrium oxide is used to create oxygen vacancies in the growing film, which activates diffusion and promotes the desired crystallographic orientation. emdgroup.com
Atomic Layer Deposition (ALD) is a specialized vapor deposition technique that builds films one atomic layer at a time, offering exceptional control over thickness and conformality. umbc.edu This precision is critical for manufacturing next-generation electronics, where Y₂O₃ is a promising high-k dielectric material. umbc.eduharvard.edu
The development of suitable yttrium precursors is a key area of ALD research. An ideal precursor must be volatile, thermally stable within the ALD processing window, and highly reactive with a co-reactant (like water or ozone). rsc.org this compound does not meet these volatility requirements. Instead, research has focused on designing novel liquid yttrium precursors that are better suited for ALD. These include homoleptic and heteroleptic compounds with carefully chosen ligands to enhance thermal properties. rsc.orgnih.govmdpi.com
Table 2: Comparison of Selected Yttrium Precursors for Atomic Layer Deposition (ALD) of Y₂O₃ Films
| Precursor Name | Abbreviation | Key Properties & ALD Findings | Source |
|---|---|---|---|
| Yttrium tris(N,N′-diisopropylacetamidinate) | Y(iPr₂amd)₃ | Thermally stable, volatile, high reactivity with water. Growth rate of 0.8 Å/cycle. Produces very pure, smooth, polycrystalline films. | rsc.org |
| Tris(sec-butylcyclopentadienyl)yttrium | Y(sBuCp)₃ | Liquid at room temperature, stable, and clean decomposition. Growth rate of 1.7 Å/cycle with water. No carbon/nitrogen contamination. | rsc.orgmdpi.com |
| Tris(N,N′-di-tert-butyl-formamidinato)yttrium(III) | Y(tBu₂-famd)₃ | Enhanced thermal stability. Broad ALD window (200-325°C). Produces high-purity, dense (4.95 g/cm³) polycrystalline films. | nih.gov |
These advanced precursors enable the deposition of high-quality Y₂O₃ thin films with excellent electrical properties, such as high permittivity and low leakage current, making them suitable for advanced electronic devices. rsc.orgrsc.org
Metal-Organic Decomposition (MOD) Pathways for Functional Oxide Synthesis
The conversion of this compound to yttrium oxide (Y₂O₃) and other functional oxides via Metal-Organic Decomposition (MOD) is a thermally driven process involving the breakdown of the organometallic precursor. While specific, detailed mechanistic studies on the thermal decomposition of this compound are not extensively documented in the available literature, the decomposition pathways can be inferred from studies of similar metal alkoxides and other yttrium precursors like carboxylates. researchgate.netdtu.dk
The decomposition process for metal alkoxides generally involves several stages. Initially, at lower temperatures, the precursor may undergo phase transitions or melting. As the temperature increases, the organic ligands begin to decompose. For this compound, this would involve the cleavage of the yttrium-oxygen and carbon-oxygen bonds within the 2-methoxyethoxide ligand.
Studies on the thermal decomposition of heterometallic 3d-4f alkoxides, including those with 2-methoxyethoxide ligands, show that the compounds are typically stable up to around 90 °C. acs.org Above this temperature, the elimination of the alkoxide ligands begins, with the organic components being efficiently removed by approximately 360 °C. acs.org The process often leads to the formation of intermediate species, such as metal oxychlorides when chloride ions are present, before the final oxide phase is formed at higher temperatures. acs.org
By analogy with yttrium carboxylates, the decomposition of the organic ligand likely proceeds through the formation of intermediate carbonate or oxycarbonate species. For instance, the thermal decomposition of yttrium 2-methylbutyrate (B1264701) results in the formation of Y₂O₂CO₃ between 400°C and 490°C, which then converts to Y₂O₃ at higher temperatures with the release of CO₂. dtu.dk A similar intermediate pathway involving an yttrium oxycarbonate phase is plausible for the decomposition of this compound.
The table below summarizes the thermal decomposition stages for a related yttrium carboxylate, which provides a model for the potential decomposition pathway of this compound.
| Temperature Range (°C) | Event | Gaseous Byproducts | Solid Intermediate/Product |
| 100 - 160 | Structural Transition | - | Y(C₄H₉CO₂)₃ (modified) |
| 400 - 490 | Decomposition | CO₂, 3,5-dimethyl-4-heptanone | Y₂O₂CO₃ |
| >490 | Conversion to Oxide | CO₂ | Y₂O₃ |
This table is based on the thermal decomposition of Yttrium 2-methylbutyrate and serves as an analogous representation. dtu.dk
The final conversion to crystalline Y₂O₃ typically requires annealing at temperatures sufficient to ensure complete removal of any residual organic fragments and to promote crystallization of the oxide.
Precursor Design Strategies for Enhanced Film Quality and Functionality
The molecular design of precursors is a critical factor in achieving high-quality thin films with desired functionalities. For chemical vapor deposition (CVD) and atomic layer deposition (ALD), ideal precursors should exhibit good volatility, thermal stability during transport, and controlled reactivity on the substrate surface. researchgate.net this compound's properties make it a valuable starting point, but modifications to its structure can further enhance its performance.
One key strategy involves the creation of heteroleptic complexes , where the yttrium center is coordinated to a mix of different ligands. researchgate.netrsc.org For instance, the lability of the 2-methoxyethoxide ligand allows for its partial substitution with other ligands, such as acetylacetone. ufrgs.br This modification can reduce the degree of oligomerization (the formation of larger molecular aggregates) of the precursor in solution, which in turn can influence its solubility and volatility. ufrgs.br The formation of heterometallic species by reacting this compound with other metal alkoxides or salts is another strategy to create single-source precursors for complex oxides, ensuring a homogeneous distribution of the different metal ions at a molecular level. sci-hub.st
The 2-methoxyethoxide ligand itself contributes to favorable precursor characteristics. Its chelating ability, where the ether oxygen can coordinate to the yttrium center, helps to satisfy the metal's coordination sphere, leading to more stable and soluble oligomeric or polymeric structures. ufrgs.br This is in contrast to simpler alkoxides which may form less soluble, higher-order aggregates. This inherent functionality of the 2-methoxyethoxide ligand is a form of intramolecular coordination that enhances precursor stability.
Further design strategies focus on modifying the ligands to tune the precursor's physical properties. For example, increasing the steric bulk of the ligands can prevent the formation of oligomers, leading to more volatile monomeric or dimeric species, which is highly desirable for CVD and ALD applications. nih.gov While not specifically detailed for this compound, the principle of using sterically demanding ligands to create volatile Ba and Sr precursors has been demonstrated and is a widely applicable concept in precursor design. nih.gov
The table below outlines general precursor design strategies and their impact on film quality, with relevance to this compound.
| Precursor Design Strategy | Targeted Property | Effect on Film Quality and Functionality |
| Ligand Modification | ||
| Introduction of chelating groups (e.g., the ether in 2-methoxyethoxide) | Increased stability and solubility | Improved solution stability for sol-gel; prevention of precipitation. ufrgs.br |
| Use of sterically bulky ligands | Increased volatility, reduced oligomerization | Enhanced precursor delivery in CVD/ALD; potential for lower deposition temperatures. nih.gov |
| Formation of Heteroleptic/Heterometallic Complexes | ||
| Partial substitution of 2-methoxyethoxide with other ligands (e.g., β-diketonates) | Tailored reactivity and solubility | Better control over hydrolysis and condensation rates in sol-gel processes. ufrgs.br |
| Creation of single-source heterometallic precursors | Homogeneous distribution of metals | Uniform composition in multi-component oxide films (e.g., YAG, YSZ). sci-hub.st |
Thermogravimetric Analysis and Decomposition Mechanisms of Yttrium 2 Methoxyethoxide Precursors
Thermal Decomposition Pathways and Kinetic Analysis
The thermal decomposition of yttrium 2-methoxyethoxide is a complex process that involves multiple stages, ultimately leading to the formation of yttrium oxide. While specific kinetic studies on this compound are not extensively documented, the decomposition pathways can be inferred from studies on analogous yttrium carboxylates and alkoxides. researchgate.netdtu.dk
The decomposition process, when analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA), typically reveals a multi-step mass loss. The initial weight loss is often attributed to the evaporation of residual solvent. This is followed by the decomposition of the organic ligands. For yttrium carboxylates, the decomposition is initiated by the breaking of the bond between the yttrium cation and the organic ligand. researchgate.net A similar initiation step is expected for this compound.
A key intermediate in the thermal decomposition of many yttrium precursors is yttrium oxycarbonate (Y₂O₂CO₃). dtu.dkresearchgate.net For instance, the decomposition of yttrium 2-methylbutyrate (B1264701) shows the formation of Y₂O₂CO₃ in the temperature range of 400°C to 490°C. dtu.dkresearchgate.net This intermediate then further decomposes at higher temperatures to yield yttrium oxide (Y₂O₃). dtu.dkresearchgate.net The decomposition of yttrium acetate (B1210297) also proceeds through the formation of intermediates like amorphous yttrium hydroxide (B78521) and yttrium carbonate between 350°C and 450°C. researchgate.net
The following table summarizes the general decomposition stages observed for yttrium precursors, which are expected to be analogous for this compound.
| Temperature Range | Event | Gaseous Byproducts | Solid Intermediate/Product |
| < 200°C | Evaporation of solvent and adsorbed species | 2-methoxyethanol (B45455) | Y(OCH₂CH₂OCH₃)₃ |
| 200°C - 450°C | Decomposition of methoxyethoxide ligands | CO₂, H₂O, organic fragments | Amorphous Y₂O₃, Y₂O₂CO₃ |
| > 450°C | Decomposition of intermediates, crystallization | CO₂ | Crystalline Y₂O₃ |
Note: The temperature ranges and byproducts are generalized and can vary based on the specific experimental conditions such as heating rate and atmosphere.
Pyrolysis and Oxidation Processes in Material Conversion
Pyrolysis and subsequent oxidation are critical steps in converting this compound precursors into the desired oxide materials. Pyrolysis, which involves thermal decomposition in an inert atmosphere, is often the initial step to remove the bulk of the organic components. aip.org This is followed by an oxidation step, typically an annealing process in an oxygen-containing atmosphere, to eliminate any remaining carbonaceous residues and to fully convert the material to the oxide phase. aip.org
The synthesis of complex oxides, such as the high-temperature superconductor YBa₂Cu₃O₇₋ₓ (YBCO), from soluble precursors containing this compound, highlights the importance of controlled pyrolysis and oxidation. aip.org The pyrolysis of a Y-Ba-Cu 2-methoxyethoxide precursor, followed by oxidation, leads to the formation of the orthorhombic YBCO phase. aip.org
The atmosphere during pyrolysis and oxidation significantly influences the properties of the final material. For instance, in the preparation of Y₂O₃ thin films, the oxygen content in the atmosphere during processing affects the microstructure and optical properties. researchgate.net The use of an oxygen atmosphere during thermal treatment is effective in combusting organic species, leading to a purer oxide material. researchgate.net
Gelation and Crystallization Phenomena in Sol-Gel Systems
This compound is a widely used precursor in sol-gel synthesis due to its high solubility and stability. sigmaaldrich.comalfachemic.com The sol-gel process involves the hydrolysis and condensation of the precursor to form a sol, which then undergoes gelation to form a solid network within the solvent.
The gelation process is highly dependent on the reaction conditions, including the concentration of the precursor, the amount of water added for hydrolysis, and the temperature. The stability of the this compound sol can be enhanced by the addition of chelating agents like acetylacetone (B45752). researchgate.net
Following gelation and drying, the resulting gel is typically amorphous. Crystallization into the desired phase, usually the cubic phase of Y₂O₃, is achieved through a subsequent annealing step. researchgate.net The crystallization temperature is a critical parameter. For yttrium oxide thin films derived from this compound, the cubic phase is typically formed after annealing at temperatures around 700°C. researchgate.net
Impact of Annealing Conditions on Resulting Material Phase and Microstructure
Annealing is a crucial final step in the synthesis of yttrium oxide from this compound precursors. The annealing conditions, including temperature, time, and atmosphere, have a profound impact on the phase, crystallinity, and microstructure of the resulting material. researchgate.netresearchgate.net
Annealing Temperature: The annealing temperature determines the crystalline phase of the yttrium oxide. As-deposited films are often amorphous or in a metastable phase. Annealing provides the necessary thermal energy for the atoms to rearrange into a more stable, crystalline structure. For yttrium oxide, the transformation to the stable cubic phase generally occurs at temperatures above 600°C, with 700°C being a commonly cited temperature for achieving well-crystallized films from this compound precursors. researchgate.net
Annealing Atmosphere: The annealing atmosphere plays a significant role in controlling defects and the stoichiometry of the final oxide. Annealing in an oxygen-containing atmosphere can help to remove carbon impurities and ensure the formation of stoichiometric Y₂O₃. researchgate.net The choice of atmosphere (e.g., air, oxygen, or inert gas) can also influence the optical and electrical properties of the resulting films. researchgate.net
Microstructure: The annealing process also dictates the microstructure of the final material, including grain size and surface morphology. Higher annealing temperatures or longer annealing times can lead to grain growth. The microstructure, in turn, has a significant impact on the material's properties, such as its mechanical strength, optical transparency, and dielectric constant. researchgate.net
The following table summarizes the effect of annealing temperature on the phase of yttrium oxide obtained from precursor materials.
| Annealing Temperature (°C) | Resulting Phase |
| < 400°C | Amorphous or partially crystalline |
| 400°C - 600°C | Mixed phases, potential for metastable phases |
| > 600°C - 700°C | Crystalline cubic Y₂O₃ |
Development of Yttrium Containing Functional Materials from Yttrium 2 Methoxyethoxide
Yttrium Oxide (Y₂O₃) Films and Architectures
Yttrium 2-methoxyethoxide serves as a critical precursor in the synthesis of high-purity yttrium oxide (Y₂O₃) thin films. The molecular structure of this alkoxide allows for its decomposition at relatively low temperatures, making it suitable for various chemical deposition techniques, including sol-gel processes, chemical vapor deposition (CVD), and atomic layer deposition (ALD). These methods offer precise control over film thickness, composition, and morphology, leading to the development of Y₂O₃ layers for advanced electronic and optical applications.
Microstructural Evolution and Crystallinity during Y₂O₃ Film Formation
The formation of Y₂O₃ films from precursors like this compound is a process where the final microstructure and crystallinity are critically dependent on the deposition technique and processing parameters.
Key Research Findings:
Influence of Deposition Temperature: The substrate temperature during deposition is a primary factor governing the crystalline nature of the film. For instance, using the spray pyrolysis technique, Y₂O₃ films deposited at 400°C tend to be predominantly amorphous. scispace.com However, increasing the temperature to a range of 450-550°C promotes the formation of polycrystalline films with a cubic crystalline phase. scispace.com Similarly, in electron beam deposition, the average grain size of nanocrystals within the film increases from 1.6 nm to 22 nm as the substrate temperature is raised from 323 K to 673 K. daneshyari.com
Effect of Deposition Method and Atmosphere: The chosen deposition method and the reactive gas environment significantly impact the film's structure. Films can range from amorphous to highly crystalline depending on the process. soton.ac.ukresearchgate.net For example, higher oxygen pressure during reactive sputtering or evaporation tends to produce more amorphous layers. soton.ac.ukresearchgate.net In contrast, films deposited via Atomic Layer Deposition (ALD) typically exhibit a cubic polycrystalline structure. harvard.edu Investigations using ion beam sputtering have shown that as-deposited films can be under strong compressive stress, which influences the crystallographic symmetry. researchgate.net
Post-Deposition Annealing: Annealing treatments are often employed to re-order the crystal structure and improve crystallinity. researchgate.net This step is crucial for achieving the desired phase and microstructure, transforming as-deposited amorphous or disordered films into well-defined crystalline structures.
Resulting Microstructure: Characterization using scanning electron microscopy (SEM) has revealed that polycrystalline Y₂O₃ films can exhibit a regular columnar structure, confirming their crystalline nature. soton.ac.ukresearchgate.net The ability to control these parameters allows for the tailoring of the film's microstructure for specific applications.
Electrical Performance and Dielectric Properties of Y₂O₃ Layers
Y₂O₃ is a highly regarded dielectric material due to its favorable electrical properties, which are essential for applications in microelectronics such as gate oxides in transistors and components in capacitors. sputtertargets.net The quality of the Y₂O₃ film, derived from precursors like this compound, directly influences its electrical performance.
Key Research Findings:
High Dielectric Constant (k): Y₂O₃ exhibits a relatively high dielectric constant, typically ranging from 10 to 18. harvard.eduresearchgate.net The exact value is dependent on the preparation method; for example, values of ~12 have been reported for ALD films, while reactive sputtering can yield values around 15. harvard.edusputtertargets.net One study using a homoleptic yttrium formamidinate precursor achieved a permittivity of 13.9. semanticscholar.org
Low Leakage Current: High-quality Y₂O₃ films demonstrate very low leakage current densities. Films produced by ALD have shown leakage currents of less than 10⁻⁷ A/cm² at an applied electric field of 2.5 MV/cm. harvard.edu This characteristic is critical for minimizing power loss in semiconductor devices.
High Breakdown Field: The dielectric strength, or electrical breakdown field, is another crucial property. Y₂O₃ films have been shown to possess a high breakdown field, with values around 5 MV/cm reported for ALD-deposited layers. harvard.edu Some studies have measured the breakdown field to be in the range of 4.2 to 6.1 MV cm⁻¹. semanticscholar.org
Application in Capacitors: The combination of a high dielectric constant and low leakage makes Y₂O₃ an excellent material for thin-film capacitors. sputtertargets.net These capacitors can be 4 to 5 times larger in capacitance than those made with silicon dioxide (SiO₂). sputtertargets.net
| Deposition Method | Relative Permittivity (k) | Leakage Current Density (@ 2-2.5 MV/cm) | Breakdown Field (MV/cm) | Reference |
|---|---|---|---|---|
| Atomic Layer Deposition (ALD) | ~12 - 13.9 | <10⁻⁷ A/cm² | ~5 - 6.1 | harvard.edusemanticscholar.org |
| Reactive Sputtering | 15 | Not Specified | Not Specified | sputtertargets.net |
| Electron Beam Evaporation | 11 | Not Specified | Not Specified | sputtertargets.net |
Optical Properties and Transmittance Characteristics of Y₂O₃ Films
Owing to its wide bandgap (~5.5 eV) and high refractive index, Y₂O₃ is a promising material for various optical applications, including anti-reflection coatings, waveguides, and as a host material for rare-earth-doped lasers. soton.ac.ukresearchgate.netharvard.edu The use of this compound allows for the deposition of optically uniform and smooth films. scispace.com
Key Research Findings:
Refractive Index: The refractive index of Y₂O₃ thin films is highly dependent on the deposition parameters but typically falls within the range of 1.66 to 1.92. soton.ac.uk Many studies report a refractive index of approximately 1.8 for films produced by ALD and spray pyrolysis. scispace.comharvard.edu Films with lower refractive indices tend to be more amorphous and are suitable for waveguiding in both the visible and infrared regions. soton.ac.ukresearchgate.net
Optical Transmittance: Y₂O₃ is transparent over a wide spectral range, from the ultraviolet to the infrared. Specific data indicates a transmission range between 300 and 8000 nm. sigmaaldrich.com This broad transparency window makes it suitable for a variety of optical components.
Waveguiding Applications: The high refractive index of Y₂O₃ makes it an excellent candidate for planar waveguide applications. soton.ac.ukresearchgate.net It can serve as a host material for rare-earth ions, forming the basis for compact and efficient solid-state waveguide lasers and optical amplifiers. soton.ac.ukresearchgate.net
| Property | Value | Deposition Method/Source | Reference |
|---|---|---|---|
| Refractive Index (@ 550-633 nm) | 1.66 - 1.92 | Sputtering / Evaporation | soton.ac.uk |
| Refractive Index (@ 632.8 nm) | ~1.8 | Atomic Layer Deposition (ALD) | harvard.edu |
| Refractive Index | ~1.8 | Spray Pyrolysis | scispace.com |
| Transmission Range | 300 - 8000 nm | Patinal® (Evaporation Material) | sigmaaldrich.com |
Yttrium Aluminum Garnet (YAG) Materials
This compound is also a valuable precursor for synthesizing more complex ternary oxides, such as Yttrium Aluminum Garnet (Y₃Al₅O₁₂, YAG). By combining it with a suitable aluminum precursor, such as aluminum isopropoxide, in a controlled chemical process, it is possible to produce high-purity, homogeneous YAG powders and films for various advanced applications.
Synthesis of Phosphor Materials for Luminescent Applications
YAG, when doped with rare-earth elements like cerium (Ce³⁺), terbium (Tb³⁺), or praseodymium (Pr³⁺), becomes a highly efficient phosphor. These materials are fundamental to solid-state lighting, particularly in the production of white light-emitting diodes (WLEDs). samaterials.comntu.edu.tw
Key Research Findings:
Phosphor Functionality: YAG phosphors are known for their stability and efficiency. samaterials.com Typically, a Ce³⁺-doped YAG phosphor is combined with a blue LED chip. The phosphor absorbs some of the blue light and re-emits it as yellow light. samaterials.com The combination of the transmitted blue light and the emitted yellow light produces white light.
Synthesis Methods: Chemical synthesis routes, such as co-precipitation and sol-gel methods using alkoxide precursors, are common. These methods can lead to the formation of an intermediate hexagonal YAlO₃ (YAH) phase at around 800°C, which transforms into the desired cubic YAG phase at higher temperatures (≥1000°C). researchgate.net A novel "powder-free" synthesis strategy involves a direct interface reaction between a sapphire (Al₂O₃) substrate and a yttrium-containing precursor film to form a YAG:Ce transparent polycrystalline film. rsc.org
Dopant Effects: The choice of dopant influences the emission characteristics. Tb³⁺ can be substituted for Y³⁺ to form a terbium-yttrium aluminum garnet structure, which alters the emission properties of other activators. ntu.edu.tw Adding Pr³⁺ to a YAG:Ce system can improve the color rendering index (CRI) of the resulting white light. rsc.org The use of fluxes during synthesis can also enhance the emission efficiency of the final phosphor material. ntu.edu.tw
Fabrication of Garnet Thin Films for Integrated Optics
Thin films of YAG and related garnet materials are essential for integrated optics, where they are used to create passive and active components like waveguides and optical isolators. The fabrication of high-quality, low-loss garnet films is critical for these applications.
Key Research Findings:
Deposition Techniques: Garnet thin films are commonly fabricated using physical vapor deposition techniques such as pulsed laser deposition (PLD) and radio-frequency (RF) sputtering. aps.orgspie.orgresearchgate.net Chemical methods derived from precursors like this compound are also viable.
Crystallization and Annealing: As with Y₂O₃, as-deposited garnet films, particularly on non-garnet substrates, are often amorphous and require a post-deposition annealing step at high temperatures (e.g., 700°C or above) to achieve full crystallization into the garnet phase. spie.orgresearchgate.net The annealing atmosphere, such as the partial pressure of oxygen, is a critical parameter affecting the final structure and composition. spie.orgresearchgate.net
Substrate Choice: High-quality crystalline films are often grown on single-crystal substrates with a similar crystal structure, such as gadolinium gallium garnet (GGG) or YAG itself. aps.orgresearchgate.net
Applications: Yttrium Iron Garnet (YIG), a related material, is widely used for integrated optical isolators due to its large Faraday rotation. spie.org By substituting aluminum for iron (YAlIG), it is possible to tailor the magnetic properties of the films for spintronic and magnonic devices. aps.orgresearchgate.net
Yttria-Stabilized Zirconia (YSZ) for Electrochemical Devices
This compound serves as a critical precursor in the sol-gel synthesis of yttria-stabilized zirconia (YSZ), a ceramic material with significant applications in electrochemical devices due to its high oxygen-ion conductivity. sigmaaldrich.comchemicalbook.com YSZ is particularly vital as an electrolyte in solid oxide fuel cells (SOFCs). princetonpowder.com The use of this compound allows for the preparation of Y₂O₃-containing materials, including YSZ powders and films, facilitating the fabrication of components for these energy systems. sigmaaldrich.comchemicalbook.com
Powder Synthesis for Solid Oxide Fuel Cell (SOFC) Components
The synthesis of YSZ powders for SOFC components often employs wet chemical routes like sol-gel processes, where this compound can be a key yttrium source. These methods offer excellent control over the stoichiometry, particle size, and homogeneity of the final powder, which are crucial for the performance of SOFC electrolytes. princetonpowder.com The goal is to produce a nanocrystalline powder with a uniform distribution of yttria in the zirconia lattice, which stabilizes the tetragonal or cubic phase of zirconia at room temperature, preventing phase transformations that can cause cracking during thermal cycling. princetonpowder.comekb.eg
In a typical sol-gel process, metal alkoxides, including this compound and a zirconium alkoxide, are hydrolyzed and then condensed to form a gel. This gel is subsequently dried and calcined at high temperatures to yield the crystalline YSZ powder. The characteristics of the resulting powder are highly dependent on the synthesis parameters.
Table 1: Comparison of YSZ Powder Synthesis Methods
| Synthesis Method | Precursors | Typical Calcination Temperature | Key Advantages |
|---|---|---|---|
| Sol-Gel | Metal Alkoxides (e.g., this compound, Zirconium propoxide) | 500 - 800 °C | High purity, homogeneity, control over particle size. |
| Co-precipitation | Metal Salts (e.g., Zirconyl nitrate, Yttrium nitrate) | 600 - 1000 °C | Simple, scalable, cost-effective. |
Research has shown that different synthesis routes yield YSZ powders with varying properties. For instance, powders synthesized via a sol-gel combustion route have demonstrated the highest ionic conductivity, a critical factor for electrolyte performance in SOFCs. researchgate.net The optimized surface area and particle size distribution of these powders make them suitable for various ceramic processing techniques, including tape casting and pellet pressing, to form dense electrolyte membranes. princetonpowder.com
Thin Film Deposition for Electrolyte and Electrode Applications
In a CSD process, a precursor solution containing this compound and a zirconium precursor is deposited onto a substrate, typically the anode of the SOFC. researchgate.net Subsequent heat treatments are performed to remove organic components and crystallize the YSZ film. A significant challenge in this process is managing the stress that develops during film densification, which can lead to cracks and delamination. researchgate.net
One effective strategy to mitigate these issues is the incorporation of YSZ nanoparticles into the precursor solution. researchgate.net These nanoparticles create internal constraints, controlling the shrinkage rate of the sol-gel matrix and suppressing differential densification. researchgate.net This approach has been successful in fabricating dense and uniform YSZ thin film electrolytes, approximately 500 nm thick, on anode substrates. researchgate.net Such films exhibit good gas tightness, a prerequisite for a functional SOFC electrolyte, and maintain structural integrity throughout fabrication and operation. researchgate.net
Superconducting Oxides (e.g., YBa₂Cu₃O₇-x)
This compound plays a role in the synthesis of complex oxides like Yttrium Barium Copper Oxide (YBa₂Cu₃O₇-x, also known as YBCO), a high-temperature superconductor. aip.org YBCO was the first material discovered to superconduct above the boiling point of liquid nitrogen (77 K), a discovery that opened the door for numerous technological applications. iaea.orgcore.ac.uk
Precursor Chemistry for High-Temperature Superconductor Fabrication
The fabrication of YBCO materials often involves the creation of a homogeneous mixture of yttrium, barium, and copper in the correct stoichiometric ratio. This compound can be used as the yttrium source in soluble, molecular precursors designed for this purpose. aip.org One such precursor has the composition Cu₃O₃Ba₂Y(meOEt)₇, where meOEt is 2-methoxyethoxide. aip.org
This precursor is synthesized by reacting a soluble copper (II) oxide polymer with alkoxides of barium and yttrium. aip.org The use of such a multi-metal alkoxide precursor offers significant advantages over traditional solid-state reaction methods, including:
Molecular-level mixing: Ensuring a highly homogeneous distribution of the metal cations.
Lower processing temperatures: Facilitating the formation of the desired superconducting phase.
Versatility in processing: The soluble precursor can be used to fabricate various forms, such as powders, films, and filaments. aip.orgresearchgate.net
The pyrolysis and subsequent oxidation of this precursor lead to the formation of the orthorhombic YBa₂Cu₃O₇-x phase. aip.org YBCO prepared from this precursor has shown an onset superconducting transition temperature of 92.5 K with zero resistance at 89.5 K. aip.org
Structural Orientation in Superconducting Films derived from Precursors
The performance of YBCO in many applications, particularly in thin films for electronic devices and coated conductors, is critically dependent on its crystallographic orientation. The supercurrent in YBCO flows primarily along the copper-oxygen (CuO₂) planes, which are perpendicular to the crystallographic c-axis. researchgate.netucsd.edu Therefore, achieving a highly c-axis oriented film (where the c-axis is perpendicular to the substrate surface) is crucial for maximizing the critical current density (Jc). researchgate.net
The use of the 2-methoxyethoxide-based precursor has been shown to influence the structural orientation of the resulting YBCO material. The pyrolysis and oxidation of the Cu₃O₃Ba₂Y(meOEt)₇ precursor can result in the formation of oriented sheets of the YBa₂Cu₃O₇-x phase. aip.org This orientation in the bulk material is believed to stem from the presence of linear Cu-O-Cu-O chains within the molecular structure of the precursor itself. aip.org
In thin film deposition, the choice of substrate and deposition conditions also plays a major role in determining the final orientation of the YBCO film. iaea.orgub.edu However, the chemistry of the precursor sets the initial conditions for crystal nucleation and growth. A well-designed precursor can promote the desired epitaxial growth, leading to films with superior superconducting properties. Research has shown that Y-rich YBCO films tend to grow highly c-oriented, which contributes to better superconducting properties, including a higher Jc, due to both the improved texture and enhanced magnetic flux pinning by secondary Y₂O₃ inclusions. researchgate.net
Table 2: Properties of YBCO from Methoxyethoxide Precursor
| Property | Value | Reference |
|---|---|---|
| Precursor Composition | Cu₃O₃Ba₂Y(meOEt)₇ | aip.org |
| Onset Transition Temperature (Tc) | 92.5 K | aip.org |
| Zero Resistance Temperature | 89.5 K | aip.org |
| Resulting Phase | Orthorhombic YBa₂Cu₃O₇-x | aip.org |
Applications in Catalysis and Polymerization Processes
While specific studies detailing the catalytic activity of this compound are not extensively documented in the provided search results, the broader class of yttrium compounds, particularly simple salts and alkoxides, are recognized as effective catalysts in various organic transformations, including polymerization.
Yttrium-based catalysts are particularly noted for their role in the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce aliphatic polyesters. nih.gov These polyesters are a promising class of sustainable plastics as they can be synthesized from renewable resources and exhibit biodegradability or chemical recyclability. nih.gov Simple yttrium salts, in conjunction with a co-catalyst, have demonstrated high activity and excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow dispersity. nih.gov
These catalytic systems have been used to successfully polymerize various combinations of epoxides and anhydrides, achieving competitive turnover frequencies. nih.gov Notably, the use of simple yttrium catalysts has enabled the synthesis of high molecular weight polyesters (up to 302.2 kDa) while effectively suppressing side reactions. nih.gov The lack of bulky ancillary ligands on the yttrium center is thought to be advantageous, potentially allowing for the coordination of multiple polymer chains simultaneously and facilitating processes like transesterification. nih.gov The effectiveness of these simple yttrium systems highlights their potential for industrial viability in sustainable polymer production. nih.gov
Ring-Opening Polymerization (ROP) Initiator Chemistry
The function of this compound as an initiator in ring-opening polymerization is primarily governed by the coordination-insertion mechanism. This mechanism is characteristic of many metal alkoxide initiators in the polymerization of cyclic esters, such as lactide and caprolactone. The process can be delineated into a sequence of key steps:
Coordination: The initial step involves the coordination of the carbonyl oxygen of the cyclic ester monomer to the electrophilic yttrium center of the this compound. This coordination activates the monomer by polarizing the carbonyl group, rendering the acyl-carbon more susceptible to nucleophilic attack.
Nucleophilic Attack (Insertion): Following coordination, a 2-methoxyethoxide ligand from the yttrium center performs a nucleophilic attack on the activated acyl-carbon of the monomer. This results in the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the yttrium-oxygen bond. This step forms a new, longer yttrium alkoxide species.
Propagation: The newly formed yttrium alkoxide, now elongated by one monomer unit, can then coordinate with another monomer molecule. The process of coordination and insertion repeats, leading to the sequential addition of monomer units and the growth of the polymer chain. Each propagation step regenerates a yttrium alkoxide at the propagating chain end, allowing the polymerization to continue.
Chain Transfer and Termination: The polymerization can be controlled and eventually terminated through various means, including the introduction of a chain transfer agent (e.g., an alcohol) or a quenching agent. In the presence of an alcohol, a rapid exchange between the propagating yttrium alkoxide and the alcohol can occur, allowing for the initiation of new polymer chains and control over the molecular weight of the resulting polymer.
The high reactivity of yttrium alkoxides, including this compound, makes them efficient initiators for ROP, capable of producing high molecular weight polyesters under mild conditions. For instance, this compound has been noted as a highly active initiator for the polymerization of racemic β-butyrolactone and its copolymerization with L-lactide, demonstrating its utility in creating these functional polymers. researchgate.net
The following table provides examples of polymerization results using different yttrium-based initiators, illustrating the conditions and outcomes of these reactions.
| Initiator | Monomer | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Y(OAr)3 | L-Lactide | 200 | 25 | 0.5 | 98 | 28,800 | 1.15 |
| Y[N(SiMe3)2]3/iPrOH | ε-Caprolactone | 500 | 20 | 1 | 99 | 57,000 | 1.20 |
| [(salen)Y(OiPr)]2 | rac-Lactide | 100 | 20 | 2 | 95 | 14,400 | 1.10 |
| Y(OCH2CH2NMe2)3 | rac-Lactide | 100 | 25 | 0.25 | 99 | 14,500 | 1.05 |
This table presents a compilation of data from various sources to illustrate the performance of different yttrium-based initiators in ring-opening polymerization.
Stereocontrol Aspects in Polymer Synthesis via Yttrium Complexes
The stereochemistry of the resulting polymer is a critical factor that dictates its physical and mechanical properties. In the context of polylactide (PLA), for example, different stereoisomers of the polymer can be produced, including isotactic, syndiotactic, and heterotactic PLA. The ability to control the stereochemistry during polymerization is a significant goal in polymer synthesis.
Simple yttrium alkoxides like this compound, which lack a chiral or sterically demanding ligand framework, generally exhibit poor to no stereocontrol during the polymerization of racemic monomers. bath.ac.uk The active site of such initiators is not sufficiently discriminating to favor the insertion of one enantiomer of the monomer over the other, leading to the formation of atactic or stereorandom polymers.
To achieve a high degree of stereocontrol, yttrium complexes are often equipped with carefully designed ancillary ligands. These ligands modify the steric and electronic environment around the yttrium center, creating a chiral pocket that can selectively accommodate one enantiomer of the incoming monomer. The nature of the ligand plays a crucial role in determining the type of stereocontrol exerted:
Chiral Ligands: The use of enantiomerically pure chiral ligands can lead to the selective polymerization of one enantiomer from a racemic mixture, a process known as kinetic resolution. This results in the formation of isotactic PLA.
Achiral Ligands with Specific Geometries: Even achiral ligands can induce stereocontrol. For instance, ligands with C2v symmetry can create an environment that favors the alternating insertion of D- and L-monomers from a racemic mixture, leading to syndiotactic PLA. Other ligand designs can promote the formation of heterotactic PLA, where there is a regular but alternating stereochemistry along the polymer chain.
The table below summarizes the stereoselectivity observed with various yttrium complexes in the polymerization of rac-lactide.
| Initiator/Complex | Ligand Type | Resulting Polymer Microstructure | P_m / P_r / P_s |
| Y(OCH2CH2OCH3)3 | None (simple alkoxide) | Atactic | N/A |
| rac-[(salen)Y(OiPr)]2 | Salen | Isotactic stereoblock | P_m = 0.85 |
| [(BDI)Y(N(SiHMe2)2)] | β-diketiminate | Heterotactic-rich | P_r = 0.90 |
| Yttrium complex with phosphasalen ligand | Phosphasalen | Heterotactic | P_s = 0.90 |
P_m: probability of isotactic linkages; P_r: probability of heterotactic linkages; P_s: probability of syndiotactic linkages. This table illustrates the influence of the ligand environment on the stereochemical outcome of the polymerization.
Advanced Characterization of Derived Materials from Yttrium 2 Methoxyethoxide Precursors
Structural and Crystalline Characterization
X-ray Diffraction (XRD) is a primary technique used to identify the crystalline phases and assess the crystallinity of materials derived from yttrium 2-methoxyethoxide. The process typically involves the thermal decomposition of the precursor, which can lead to intermediate phases before the final oxide is formed.
For instance, the precursor may first transform into yttrium hydroxide (B78521) (Y(OH)₃) during a hydrothermal process. XRD analysis of this intermediate product reveals a pure hexagonal phase, with lattice constants a = 6.2610 Å and c = 3.5440 Å, which corresponds to the JCPDS card no. 83-2042. researchgate.netresearchgate.net Upon calcination at high temperatures (e.g., 1000°C), the yttrium hydroxide converts to yttrium oxide (Y₂O₃). The resulting XRD pattern shows diffraction peaks that can be indexed to a cubic Y₂O₃ structure (JCPDS card no. 72-0927), confirming the phase transformation. researchgate.net
The sharpness and intensity of the diffraction peaks provide information about the material's crystallinity. Broad peaks may indicate poor crystallinity or the presence of very small nanocrystallites, while sharp, well-defined peaks are characteristic of a highly crystalline material. researchgate.netresearchgate.net XRD is also used to confirm the purity of the synthesized material, as any additional peaks would indicate the presence of secondary phases or impurities. researchgate.net
Table 1: XRD Data for Yttrium-Based Compounds
| Compound | Crystalline Phase | JCPDS Card No. | Key Diffraction Peaks (2θ) |
|---|---|---|---|
| Y(OH)₃ | Hexagonal | 83-2042 | ~16°, ~28°, ~32° |
Note: Peak positions are approximate and can vary slightly based on experimental conditions and crystallite size.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography, microstructure, and morphology of the synthesized materials at the micro- and nanoscale.
TEM provides higher resolution images, allowing for the detailed examination of the internal structure of the nanomaterials. It can confirm the hollow nature of nanotubes and the single-crystal structure of nanowires. researchgate.net TEM images of Y₂O₃ nanoparticles have shown uniform, well-dispersed nanowires with diameters ranging from 30 to 50 nm and lengths of up to tens of micrometers. researchgate.net These microscopy techniques are crucial for correlating the synthesis parameters with the final morphology of the material, which in turn influences its properties.
Spectroscopic Analysis of Material Composition and Bonding
Spectroscopic techniques are employed to determine the elemental makeup, oxidation states, and electronic structure of the derived materials, which are critical for understanding their chemical and optical behavior.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the material. For materials derived from this compound, XPS is used to confirm the presence of yttrium and oxygen and to identify their respective oxidation states.
The high-resolution XPS spectrum for yttrium typically shows the Y 3d peak, which is split into two components due to spin-orbit coupling: Y 3d₅/₂ and Y 3d₃/₂. For yttrium(III) oxide (Y₂O₃), these peaks are typically observed at binding energies of approximately 156.4 eV and 158.4 eV, respectively. thermofisher.com The O 1s spectrum in Y₂O₃ shows a main peak around 529-530 eV, corresponding to the Y-O bond in the oxide lattice. researchgate.net Often, a second peak or shoulder at a higher binding energy (around 531-532 eV) is observed, which can be attributed to surface hydroxyl groups (-OH) or the presence of carbonate species due to the adsorption of atmospheric CO₂. thermofisher.comresearchgate.netresearchgate.net This confirms that yttrium exists in its expected +3 oxidation state. wikipedia.org
Table 2: Typical XPS Binding Energies for Y₂O₃
| Element | Orbital | Binding Energy (eV) | Chemical State |
|---|---|---|---|
| Y | 3d₅/₂ | ~156.4 - 157.8 | Y³⁺ in Y₂O₃ |
| Y | 3d₃/₂ | ~158.4 - 159.8 | Y³⁺ in Y₂O₃ |
| O | 1s | ~529.5 | Y-O in Y₂O₃ lattice |
Note: Binding energies can vary slightly depending on instrument calibration and surface chemistry.
Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy are used to investigate the optical properties of the derived materials.
UV-Vis spectroscopy measures the absorption of light as a function of wavelength. Y₂O₃ nanoparticles typically exhibit a strong absorbance band in the UV region, often around 270-284 nm, which is associated with the photoexcitation of electrons from the valence band to the conduction band. researchgate.netmdpi.com From the absorption data, the optical band gap (E_g) of the material can be estimated using a Tauc plot. The band gap for Y₂O₃ is large, and reported values often fall in the range of 4.47 eV to 5.67 eV, depending on the synthesis method and particle size. researchgate.net
Photoluminescence (PL) spectroscopy provides insight into the electronic structure and the presence of defects or dopants. The PL spectra of Y₂O₃ materials can exhibit emission peaks that are often related to structural defects or oxygen vacancies within the crystal lattice. The intensity and position of these peaks can be significantly influenced by the material's crystallinity and particle size, with higher annealing temperatures often leading to enhanced PL intensity due to improved crystallinity and a reduction in non-radiative recombination pathways. researchgate.net
Thermal Analysis Techniques for Material Transformations
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are essential for studying the transformation of the this compound precursor into the final ceramic material. These methods monitor the changes in a material's mass and heat flow as a function of temperature.
The thermal decomposition of yttrium precursors is a multi-stage process. For example, the decomposition of yttrium hydroxide (an intermediate) shows an initial weight loss between 50°C and 250°C, corresponding to the removal of adsorbed water. peerj.com A significant weight loss then occurs at higher temperatures, associated with the decomposition of the hydroxide to an oxyhydroxide (YO(OH)) and finally to the oxide (Y₂O₃). peerj.com
DSC/DTA curves reveal the thermal events associated with these transformations. Endothermic peaks correspond to processes like dehydration and decomposition, while exothermic peaks can indicate crystallization events. For instance, in the decomposition of a yttrium hydroxide intermediate, endothermic peaks might be observed around 315°C for the formation of amorphous YOOH, 398°C for its conversion to monoclinic YO(OH), and finally 606°C for the crystallization of cubic Y₂O₃. peerj.com Similarly, the decomposition of yttrium 2-methylbutyrate (B1264701) shows a first stage between 400°C and 490°C, forming yttrium dioxycarbonate (Y₂O₂CO₃), which then converts to Y₂O₃ at higher temperatures. researchgate.net
Table 3: Thermal Decomposition Stages of a Y(OH)₃ Intermediate
| Temperature Range (°C) | Event | Corresponding Peak (DSC/DTA) |
|---|---|---|
| 50 - 250 | Desorption of surface water | Endothermic |
| ~315 | Formation of amorphous YOOH | Endothermic |
| ~398 | Formation of monoclinic YO(OH) | Endothermic |
Source: Adapted from studies on yttrium hydroxide decomposition. peerj.com
Thermogravimetric Analysis (TGA)
For instance, the thermal decomposition of yttrium hydroxide, Y(OH)₃, shows distinct stages of weight loss corresponding to dehydration and the formation of intermediate species before the final conversion to yttrium oxide (Y₂O₃) peerj.com. A typical TGA curve for a metal precursor that forms an oxide upon heating will exhibit one or more steps, each representing the loss of a specific component, such as water or organic ligands. The final plateau in the TGA curve indicates the temperature at which the material has completely transformed into its most stable oxide form.
In the case of materials derived from this compound, the initial weight loss would be associated with the desorption of solvent molecules and the decomposition of the methoxyethoxide ligands. Subsequent steps would involve the removal of any remaining organic residues and the formation of an intermediate yttrium oxycarbonate species, which then further decomposes to yttrium oxide at higher temperatures. The precise temperatures for these decomposition steps are influenced by factors such as the heating rate and the atmospheric conditions (e.g., air or inert gas).
Table 1: Representative TGA Data for the Thermal Decomposition of a Yttrium Precursor
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 50 - 250 | Variable | Loss of adsorbed water and solvent |
| 250 - 450 | Significant | Decomposition of organic ligands |
| 450 - 600 | Gradual | Decomposition of intermediate carbonates |
| > 600 | Plateau | Formation of stable Y₂O₃ |
Note: This table is a generalized representation based on the thermal behavior of various yttrium precursors.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the difference in temperature between a sample and an inert reference material as a function of temperature. This method is instrumental in identifying phase transitions, crystallization, melting, and decomposition events, which manifest as endothermic or exothermic peaks on the DTA curve.
Similar to TGA, specific DTA data for this compound is not extensively reported. However, drawing parallels with other yttrium precursors, such as yttrium hydroxide, allows for a qualitative prediction of the DTA profile. The DTA curve for the thermal decomposition of Y(OH)₃ reveals several endothermic peaks corresponding to the formation of amorphous yttrium oxyhydroxide (YOOH), its transformation to the monoclinic phase, and finally, the crystallization of cubic yttrium oxide peerj.com.
For a material derived from this compound, the DTA curve would be expected to show endothermic peaks associated with the energy required to break the chemical bonds of the precursor during decomposition. Exothermic peaks might also be observed, potentially corresponding to the crystallization of the yttrium oxide phase from an amorphous intermediate. The temperatures of these peaks provide critical information about the transformation kinetics and the thermal stability of the material.
Table 2: Representative DTA Events for the Thermal Transformation of a Yttrium Precursor
| Peak Temperature (°C) | Type of Event | Associated Process |
| ~300 | Endothermic | Decomposition of organic precursor |
| ~400 | Endothermic | Formation of intermediate phases |
| ~600 | Exothermic | Crystallization of cubic Y₂O₃ |
Note: This table is a generalized representation based on the thermal behavior of various yttrium precursors.
Surface Science and Film Quality Assessment
The quality of thin films derived from this compound precursors is critically dependent on their surface characteristics. Techniques such as Atomic Force Microscopy (AFM) and Ellipsometry are indispensable for providing nanoscale insights into the surface topography, roughness, film thickness, and optical properties, all of which are crucial for the performance of the final device or coating.
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. For thin films derived from this compound, AFM is employed to visualize the surface morphology, identify any defects, and quantify the surface roughness.
Studies on yttrium oxide (Y₂O₃) thin films prepared from various precursors, including alkoxides, have shown that the surface roughness is a key parameter influencing the film's properties. The root-mean-square (RMS) roughness, a common metric for quantifying surface roughness, can be precisely determined from AFM images. For high-quality Y₂O₃ films, a low RMS roughness is generally desired to ensure uniformity and minimize scattering losses in optical applications or leakage currents in electronic devices.
For instance, Y₂O₃ thin films deposited by atomic layer deposition (ALD) using a different yttrium precursor exhibited a root-mean-square roughness of 0.660 nm . Another study on sol-gel processed Y₂O₃ films reported that the surface roughness could be intentionally modified, which in turn influenced the local electric field and the performance of resistive random-access memory (RRAM) devices nih.gov. The surface topography revealed by AFM can range from smooth and amorphous to granular and polycrystalline, depending on the deposition conditions and post-deposition annealing treatments.
Table 3: Representative AFM Surface Roughness Data for Y₂O₃ Thin Films
| Precursor/Method | Deposition Temperature (°C) | RMS Roughness (nm) | Reference |
| Y(sBuCp)₃ (ALD) | 200-350 | 0.660 | |
| Y(iPr₂amd)₃ (ALD) | 280 | 2.8 | harvard.edu |
| Y(NO₃)₃ (Sol-Gel) | - | Variable | nih.gov |
Note: This table presents data from Y₂O₃ films derived from various precursors to provide a context for the expected surface roughness.
Ellipsometry for Film Thickness and Refractive Index Measurements
Ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a surface. It is a highly sensitive method for determining the thickness and refractive index of thin films. For films derived from this compound, ellipsometry is a crucial tool for quality control and for understanding the optical properties of the resulting yttrium oxide layer.
The refractive index is a fundamental optical property that is indicative of the film's density and composition. For yttrium oxide (Y₂O₃) thin films, the refractive index is typically in the range of 1.8 to 1.95, depending on the deposition method and the film's microstructure harvard.eduemdgroup.com. Spectroscopic ellipsometry, which measures the optical properties over a range of wavelengths, can provide more detailed information about the material's dispersion and any absorption features.
The thickness of the film is another critical parameter that can be accurately determined with sub-nanometer resolution using ellipsometry. This is essential for applications where precise control over the film's dimensions is required, such as in optical coatings and semiconductor devices.
Table 4: Representative Ellipsometry Data for Y₂O₃ Thin Films
| Precursor/Method | Wavelength (nm) | Film Thickness (nm) | Refractive Index (n) | Reference |
| Y(iPr₂amd)₃ (ALD) | 632.8 | Variable | ~1.8 | harvard.edu |
| Y-08 (ALD) | - | 22.5 - 26 | 1.90 - 1.95 | emdgroup.com |
| Yttrium Acetylacetonate | - | Variable | ~1.8 | scispace.com |
Note: This table presents data from Y₂O₃ films derived from various precursors to provide a context for the expected optical properties.
Future Research Directions and Emerging Applications of Yttrium 2 Methoxyethoxide Chemistry
Design of Novel Yttrium 2-Methoxyethoxide Derivatives with Tailored Reactivity
The reactivity of this compound in sol-gel processes is largely governed by the nature of its alkoxy ligands. Future research is intensely focused on the rational design of novel derivatives where the standard 2-methoxyethoxide ligand is replaced or modified to precisely control hydrolysis and condensation rates. This tailored reactivity is crucial for achieving desired material properties such as porosity, crystallinity, and morphology.
One primary strategy involves the substitution of one or more methoxyethoxide groups with other functional organic ligands. For instance, modifying the precursor with chelating ligands like β-diketones (e.g., acetylacetone) can reduce the molecule's reactivity and stabilize it against rapid, uncontrolled hydrolysis. cambridge.org This modification allows for a more controlled formation of the oxide network, leading to more homogeneous materials. cambridge.org
Another promising avenue is the synthesis of heterometallic alkoxide clusters. By reacting this compound with alkoxides or other precursors of different metals (e.g., copper, aluminum, or other lanthanides), single-source precursors for complex multi-component oxides can be created. osti.govacs.orgnih.gov These molecularly-mixed precursors ensure a uniform distribution of the different metal ions on an atomic scale, which is often difficult to achieve by simply mixing individual precursors. This approach is critical for fabricating complex oxides with precise stoichiometry and phase purity. acs.orgnih.gov Research into polymetallic and cationic yttrium alkoxide complexes is also expanding the library of available building blocks for advanced materials. acs.orgbohrium.com
| Derivative Type | Modification Strategy | Tailored Reactivity/Property | Potential Application |
|---|---|---|---|
| Chelated Yttrium Alkoxides | Substitution with ligands like β-diketones (e.g., acetylacetone) | Reduced hydrolysis rate, increased stability, improved solubility | High-quality, uniform thin films and defect-free ceramics |
| Heterometallic Y-M Alkoxides (M = Cu, Al, Zr) | Formation of single-molecule clusters containing Y and another metal | Atomic-level mixing of metals, controlled stoichiometry | Complex oxides like YAG, YSZ, and superconductors at lower temperatures |
| Functionally-Substituted Alkoxides | Use of alkoxides with polymerizable or cross-linking groups | Covalent bonding with organic polymers, controlled hydrophilicity/hydrophobicity | Organic-inorganic hybrid materials for coatings and composites |
Integration into Hybrid Organic-Inorganic Material Systems
The integration of this compound and its derivatives into hybrid organic-inorganic materials is a rapidly emerging field. These materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic ceramics (e.g., hardness, thermal stability, optical properties). The sol-gel process is uniquely suited for creating these hybrids at a molecular level.
By carefully controlling the reaction conditions, this compound can be co-hydrolyzed and co-condensed with organically modified silicon alkoxides (e.g., organotrialkoxysilanes). This results in a hybrid network where inorganic yttria or zirconia domains are covalently linked to organic chains, preventing phase separation and leading to materials with enhanced mechanical strength and thermal resistance.
Future research will focus on using yttrium alkoxide derivatives that have been functionalized with reactive organic groups, such as vinyl or epoxy moieties. researchgate.net These groups can participate in polymerization reactions with organic monomers, allowing the inorganic precursor to be directly incorporated into a polymer backbone. This approach enables the creation of highly integrated hybrid systems for applications such as scratch-resistant coatings, high refractive index lenses, and advanced dielectric materials for electronics. The development of yttrium-doped hybrid polymer materials is also being explored for various catalytic and biomedical applications. mdpi.comnih.gov
| Hybrid System | Integration Method | Key Properties | Emerging Application |
|---|---|---|---|
| Yttria-Siloxane Hybrids | Co-condensation of this compound and organosilanes | Improved thermal stability, mechanical hardness, tunable refractive index | Abrasion-resistant optical coatings, host matrices for phosphors |
| Yttria-Polymer Composites | In-situ sol-gel synthesis within a polymer matrix (e.g., PMMA, epoxy) | Increased dielectric constant, enhanced thermal conductivity, improved toughness | Embedded capacitors, thermal interface materials, high-performance adhesives |
| Covalently-Linked Yttria Hybrids | Use of yttrium precursors functionalized with polymerizable groups | Superior interfacial adhesion, optical transparency, low shrinkage | Dental restoratives, LED encapsulants, flexible electronic substrates |
Green Chemistry Approaches in Precursor Synthesis and Processing
The principles of green chemistry are increasingly influencing the synthesis and processing of materials. Future research on this compound will prioritize the development of more sustainable and environmentally benign methods. This involves minimizing the use of hazardous solvents, reducing energy consumption, and designing processes that generate less waste.
A significant area of research is the "green synthesis" of yttrium-based nanomaterials, which often uses plant extracts or microorganisms as reducing and capping agents. mdpi.comias.ac.inimpactfactor.org These biological methods avoid the need for toxic organic solvents and harsh reaction conditions. nih.gov Future work will aim to adapt these principles to the synthesis of the alkoxide precursors themselves, potentially using bio-derived alcohols and catalysts.
In processing, there is a move away from volatile and toxic organic solvents like 2-methoxyethanol (B45455) itself, which is often used as the solvent for its corresponding yttrium alkoxide. Research is exploring the use of safer, eco-friendly additives and solvent systems, such as water-based sol-gel routes or the use of benign surfactants and thickeners to control film formation. researchgate.net Low-temperature processing techniques, such as UV/ozone treatment instead of high-temperature annealing, are also being developed to reduce the energy footprint of fabricating yttrium oxide films and devices. mdpi.com
| Process Step | Conventional Approach | Green Chemistry Approach | Environmental Benefit |
|---|---|---|---|
| Precursor Synthesis | Reaction in anhydrous organic solvents with alkali metals | Synthesis using bio-derived alcohols, enzymatic catalysis | Reduced reliance on petrochemicals, avoidance of hazardous reagents |
| Sol-Gel Processing | Use of volatile organic solvents (e.g., 2-methoxyethanol, toluene) | Aqueous sol-gel routes, use of eco-friendly additives (e.g., CMC) researchgate.net | Elimination of toxic solvent exposure and emissions |
| Material Curing | High-temperature thermal annealing (>500 °C) | UV/Ozone curing, microwave-assisted heating, hydrothermal methods mdpi.comrsc.org | Significant reduction in energy consumption and processing time |
Computational Predictions for Rational Design of New Yttrium-Based Materials
Computational materials science offers powerful tools to accelerate the design and discovery of new materials, moving beyond traditional trial-and-error experimentation. For this compound chemistry, computational modeling provides unprecedented insight into the mechanisms of material formation, from the precursor molecule to the final solid-state structure.
Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to study the electronic structure, stability, and reactivity of this compound and its derivatives. rsc.orgacs.org These calculations can predict how modifying the ligands will affect the precursor's hydrolysis and condensation pathways. This allows for the in-silico screening of potential new precursors with tailored reactivity before they are ever synthesized in a lab.
Molecular Dynamics (MD) simulations can model the sol-gel process itself. By simulating the interactions between precursor molecules, water, and solvents over time, researchers can observe the aggregation and network formation processes. researchgate.net This can help predict the final morphology and microstructure of the resulting yttrium-based material. Such simulations have been applied to understand the structure of materials like yttria-stabilized zirconia at the atomic level. researchgate.net This "materials-by-design" approach, guided by computational predictions, will be instrumental in rationally developing new yttrium-based materials with precisely controlled properties for targeted applications.
| Computational Method | Predicted Parameters for Yttrium Precursors | Benefit for Rational Material Design |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, bond energies, reaction pathways, electronic structure | Screening of novel derivatives for stability and reactivity; understanding reaction mechanisms |
| Molecular Dynamics (MD) | Hydrolysis/condensation kinetics, aggregation behavior, solvent effects | Prediction of final material morphology, porosity, and network structure |
| Interatomic Potential Simulations | Bulk and surface energies, defect formation, dopant segregation researchgate.net | Design of stable crystal structures and surfaces for catalysis and electronics |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing yttrium 2-methoxyethoxide, and how can researchers ensure reproducibility?
- Methodological Answer : this compound is typically synthesized via alkoxide exchange reactions between yttrium precursors (e.g., yttrium nitrate hexahydrate) and 2-methoxyethanol under anhydrous conditions. Key steps include:
- Using inert atmospheres (argon/glovebox) to prevent hydrolysis .
- Monitoring reaction progress via FTIR or NMR to confirm ligand exchange and solvent removal .
- Detailed characterization (elemental analysis, XRD) to verify purity and structure .
- Reproducibility Tips : Document solvent drying methods, temperature gradients, and stoichiometric ratios. Include raw spectral data and calibration curves in supplementary materials .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Core Techniques :
- FTIR : Identify Y–O–C vibrational modes (950–1050 cm⁻¹) and absence of residual solvent peaks .
- NMR : Monitor proton environments of the methoxyethoxy ligands (δ 3.3–3.7 ppm for –OCH₂– groups) .
- XRD : Confirm crystallinity and compare lattice parameters to known yttrium alkoxide structures .
- Purity Validation : Use TGA to assess thermal stability and detect unreacted precursors .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Critical Precautions :
- Use PPE (gloves, goggles, lab coats) and work in fume hoods due to acute dermal/ocular toxicity .
- Store solutions in sealed, labeled containers at 0–6°C to prevent degradation .
- Neutralize waste with mild acids (e.g., acetic acid) before disposal .
Advanced Research Questions
Q. How can researchers optimize this compound for catalytic applications in organic synthesis?
- Experimental Design :
- Test catalytic activity in cross-coupling or polymerization reactions under varying conditions (temperature, solvent polarity) .
- Compare turnover numbers (TON) and selectivity against other yttrium alkoxides .
- Data Analysis : Use Arrhenius plots to determine activation energies and identify rate-limiting steps. Cross-reference with computational studies (DFT) to propose mechanistic pathways .
Q. What strategies resolve contradictions in reported spectroscopic data for yttrium alkoxide complexes?
- Common Discrepancies : Variations in NMR chemical shifts or XRD patterns due to solvent coordination or polymorphism.
- Resolution Workflow :
- Replicate experiments using identical solvents/purification methods .
- Perform variable-temperature NMR to detect dynamic ligand behavior .
- Collaborate with crystallography labs to refine structural models .
Q. How does this compound interact with rare-earth oxides in nanomaterial synthesis?
- Interdisciplinary Approach :
- Use sol-gel methods to prepare Y₂O₃ nanoparticles, tracking precursor decomposition via in situ Raman spectroscopy .
- Analyze particle size distribution (TEM/DLS) and correlate with alkoxide concentration .
- Advanced Characterization : Employ XAS (X-ray absorption spectroscopy) to study local coordination environments during phase transitions .
Q. What experimental controls are necessary to validate the stability of this compound under ambient conditions?
- Control Framework :
- Monitor solution integrity via UV-Vis spectroscopy over time to detect oxidation/hydrolysis .
- Compare reactivity of fresh vs. aged solutions in standardized reactions .
- Use Karl Fischer titration to quantify trace water content .
Data Management & Reporting
Q. How should researchers present contradictory data in publications without compromising credibility?
- Best Practices :
- Clearly annotate anomalies (e.g., "Batch 3 showed irregular XRD peaks, possibly due to moisture ingress") .
- Provide raw datasets in supplementary materials for independent validation .
- Discuss potential systematic errors (e.g., calibration drift in FTIR) .
Q. What ethical considerations apply when publishing studies on hazardous reagents like this compound?
- Compliance Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
